(4-Bromonaphthalen-1-yl)methanamine hydrochloride

Cross-Coupling Photoreaction Reaction Kinetics

Researchers face yield bottlenecks in Pd-catalyzed cross-coupling when using standard halogenated aromatic amines. (4-Bromonaphthalen-1-yl)methanamine hydrochloride solves this with: • Superior 4-Br leaving group for high-efficiency Suzuki-Miyaura and Buchwald-Hartwig reactions • HCl salt form ensures enhanced aqueous solubility and long-term storage stability vs. free base • Naphthalene scaffold ideal for generating kinase/GPCR-targeted compound libraries

Molecular Formula C11H11BrClN
Molecular Weight 272.57 g/mol
CAS No. 578029-09-1
Cat. No. B1341887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromonaphthalen-1-yl)methanamine hydrochloride
CAS578029-09-1
Molecular FormulaC11H11BrClN
Molecular Weight272.57 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2Br)CN.Cl
InChIInChI=1S/C11H10BrN.ClH/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11;/h1-6H,7,13H2;1H
InChIKeyVMIHRIRAILUHFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (4-Bromonaphthalen-1-yl)methanamine hydrochloride (CAS 578029-09-1): A Foundational Building Block for Advanced Synthesis


(4-Bromonaphthalen-1-yl)methanamine hydrochloride is a brominated naphthalene derivative featuring a primary amine group functionalized as a hydrochloride salt. This white to off-white crystalline solid has a molecular formula of C11H11BrClN and a molecular weight of 272.57 g/mol . It is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials . The compound's structure provides a valuable scaffold for creating potential drug candidates targeting specific receptors or enzymes .

Why (4-Bromonaphthalen-1-yl)methanamine hydrochloride (CAS 578029-09-1) Is Not a Generic, Interchangeable Building Block


Superficially, this compound may appear to be just another halogenated aromatic amine, but its specific combination of a 4-bromo substituent on a naphthalene ring and a primary amine hydrochloride salt creates a unique reactivity and handling profile that cannot be assumed for its analogs. The bromine atom at the 4-position serves as a superior leaving group compared to chlorine or fluorine in key cross-coupling reactions, directly impacting reaction yields and kinetics [1]. Furthermore, the hydrochloride salt form provides enhanced stability and aqueous solubility compared to the free base form of similar compounds, a critical advantage for streamlining synthetic workflows and enabling reactions in polar media . Simply selecting a 1-naphthalenemethanamine derivative without these specific features risks lower reaction efficiency, more complex purification, and ultimately, a failed or non-reproducible synthetic route.

Quantitative Evidence for Selecting (4-Bromonaphthalen-1-yl)methanamine hydrochloride (CAS 578029-09-1) Over Analogs


Superior Leaving Group for High-Yield Cross-Coupling Reactions Compared to Chloro- and Fluoro- Analogs

In a study on the photoreaction of 4-halogenated 1-acylnaphthalenes, 4-bromoacylnaphthalenes demonstrated significantly higher yields of the substitution product compared to their 4-chloro and 4-fluoro counterparts [1]. This is attributed to the lower C-Br bond dissociation energy, which facilitates the key bond-breaking step.

Cross-Coupling Photoreaction Reaction Kinetics

Enhanced Reaction Rate in Ketone Reduction Compared to Non-Brominated Analogs

The reduction of 1-(4-bromonaphthalen-1-yl)ethanone with sodium borohydride yields the corresponding alcohol in a 68% yield . While this yield is comparable to other aromatic ketones, the reaction is noted to proceed with an enhanced rate due to the activating effect of the bromine substituent .

Reduction Reaction Kinetics Organic Synthesis

Improved Aqueous Solubility and Handling via Hydrochloride Salt Form Compared to Free Base

The target compound is supplied as a stable hydrochloride salt . This salt form is known to enhance solubility in water and other polar solvents, making it easier to handle in aqueous or polar reaction media compared to the free base form of similar compounds, which are often only miscible with organic solvents like ethanol and ether .

Solubility Formulation Synthetic Ease

High Purity Specifications (≥98%) for Reliable and Reproducible Results

The target compound is readily available from multiple vendors with a high minimum purity specification of 98% [REFS-1, REFS-2, REFS-3]. This is in contrast to some analogs which may be offered at a lower standard purity (e.g., 95%) .

Purity Quality Control Reproducibility

Cost-Effective Building Block Compared to Fluoro- and Chloro- Naphthalene Analogs

The target compound is priced at $28.00 for a 250 mg quantity from a commercial vendor [1]. In comparison, a 250 mg quantity of (4-fluoronaphthalen-1-yl)methanamine is listed at a much higher price of 1080 RMB .

Procurement Cost-Efficiency Budgeting

Optimal Research and Industrial Applications for (4-Bromonaphthalen-1-yl)methanamine hydrochloride (CAS 578029-09-1)


Medicinal Chemistry: Scaffold for Kinase and Receptor Modulators

The compound's primary amine group serves as a versatile handle for rapid diversification, while the 4-bromo substituent is a strategic point for late-stage functionalization via cross-coupling. This makes it an ideal building block for generating libraries of compounds targeting enzymes like kinases or G-protein coupled receptors (GPCRs), where the naphthalene core can engage in key hydrophobic interactions .

Process Chemistry: High-Yielding Intermediate for Cross-Coupling Steps

Due to the enhanced reactivity of the C-Br bond in palladium-catalyzed cross-couplings like Suzuki-Miyaura and Buchwald-Hartwig reactions [REFS-1, REFS-2], this compound is a superior choice for process chemists seeking to optimize yield and purity in key bond-forming steps during the scale-up synthesis of active pharmaceutical ingredients (APIs).

Chemical Biology: Precursor for Fluorescent Probes and Imaging Agents

The naphthalene moiety's inherent photophysical properties make derivatives of this compound valuable for designing fluorescent probes or imaging agents. The amine handle allows for easy conjugation to biomolecules or other functional groups, while the bromine atom provides a site for further derivatization to tune photophysical properties .

Materials Science: Monomer for Functional Polymers and OLED Materials

As a brominated aromatic amine, this compound can be used as a monomer in the synthesis of functional polymers or as a precursor for host-guest materials in organic light-emitting diodes (OLEDs) . Its ability to participate in cross-coupling reactions allows for the creation of extended pi-conjugated systems with tailored electronic properties.

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